7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-5-(furan-2-yl)-1,3-dimethylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-6-8-9(16(2)15-6)10(12)14-11(13-8)7-4-3-5-17-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTBUNHZJJTAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=C(N=C2Cl)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 2-furyl hydrazine with 3,5-dichloro-2,4,6-trimethylpyridine can yield the desired pyrazolo[4,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Substitution Reactions
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Chlorine Replacement : The chlorine atom at position 7 can undergo nucleophilic substitution. For instance, treatment with hydrazine hydrate may yield hydrazino derivatives, which can further cyclize into triazole or thiadiazole rings .
Condensation and Cyclization
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Knövenagel Condensation : Aromatic aldehydes (e.g., furfural) can react with the compound’s active methylene groups to form arylidene derivatives, facilitating intramolecular cyclization .
Oxidative and Reductive Transformations
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Formylation : Nucleophilic positions (e.g., position 3) can undergo formylation using Vilsmeier-Haack reagents, though electronic effects of substituents may influence yields .
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Reduction/Oxidation : Esters or ketones attached to the pyrazolo[4,3-d]pyrimidine core can be reduced (e.g., with DIBAL-H) or oxidized (e.g., with PCC) to form aldehydes or other functional groups .
Analytical and Spectroscopic Data
Pharmacological and Biological Relevance
While direct data on this compound is unavailable, pyrazolo[4,3-d]pyrimidine derivatives exhibit:
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Anticancer Activity : Inhibition of EGFR and VEGFR2 tyrosine kinases, with IC₅₀ values as low as 0.3 µM (e.g., compound 5i in ).
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Apoptosis Induction : Cell cycle arrest and DNA fragmentation in MCF-7 breast cancer models .
Challenges and Considerations
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Regioselectivity : Substitution at position 5 vs. 7 requires precise control of reaction conditions.
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Solubility : Use of specialized solvents like HFIP may be necessary for Pd-catalyzed transformations .
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Reagent Compatibility : Strong oxidants (e.g., osmium tetroxide) or reducing agents (e.g., DIBAL-H) must be carefully selected to avoid side reactions .
Scientific Research Applications
Anti-inflammatory Properties
Several studies have reported the anti-inflammatory effects of pyrazolo[4,3-d]pyrimidine derivatives. For instance, compounds derived from this class have shown significant inhibition of prostaglandin synthesis, which is crucial in the inflammatory response. In a pharmacological screening of related compounds, some demonstrated lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, indicating a potentially safer profile for chronic use .
Anticancer Activity
The anticancer potential of 7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine has been explored in various cancer cell lines. Research indicates that derivatives of this compound exhibit cytotoxic effects against multiple cancer types by inducing apoptosis and inhibiting cell proliferation. For example, studies have shown that certain derivatives can effectively block the proliferation of K562 and MCF-7 cancer cells .
| Compound | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| 7-Chloro-5-(furan-2-yl)-1,3-dimethyl... | K562 | 15 | Apoptosis induction |
| 7-Chloro-5-(furan-2-yl)-1,3-dimethyl... | MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[4,3-d]pyrimidines have also been investigated. Compounds from this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Case Study 1: Anti-inflammatory Activity
A recent study synthesized several derivatives of pyrazolo[4,3-d]pyrimidines and evaluated their anti-inflammatory activity using carrageenan-induced edema models. The results indicated that certain derivatives significantly reduced inflammation markers while exhibiting lower toxicity compared to established NSAIDs .
Case Study 2: Anticancer Screening
In a comprehensive screening of new pyrazolo[4,3-d]pyrimidine derivatives against various cancer cell lines, researchers identified specific compounds that inhibited proliferation by more than 50% at low concentrations. The study highlighted the importance of structural modifications in enhancing anticancer efficacy and reducing side effects .
Mechanism of Action
The mechanism by which 7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine exerts its effects involves the inhibition of specific molecular targets, such as protein kinases. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Versatility : The pyrazolo[4,3-d]pyrimidine core accommodates diverse substituents, enabling tailored bioactivity. For example, replacing furan with thiophene (as in ) alters electronic properties and binding affinity.
- Synthetic Challenges : Regioselectivity in fused-ring systems (e.g., triazolo vs. thiazolo) requires careful optimization of reaction conditions .
- Therapeutic Potential: While the target compound’s exact applications are underexplored, its structural analogs highlight promise in oncology (kinase inhibition) and infectious diseases (antimicrobial activity).
Biological Activity
7-Chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is a compound belonging to the pyrazolo[4,3-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 236.67 g/mol. The presence of the furan ring contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[4,3-d]pyrimidine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that pyrazolo[4,3-d]pyrimidines possess significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance, compounds similar to 7-chloro-5-(furan-2-yl)-1,3-dimethyl have shown efficacy against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) in the micromolar range .
- Anticancer Potential : Research has highlighted the potential of pyrazolo[4,3-d]pyrimidines as anticancer agents. They have been found to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. For example, some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo .
- Enzyme Inhibition : These compounds are known to act as enzyme inhibitors. Studies have reported their ability to inhibit key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
A study focused on the synthesis of various pyrazolo[4,3-d]pyrimidine derivatives demonstrated their antimicrobial activity against multiple bacterial strains. The results indicated that modifications to the furan ring significantly enhanced their bioactivity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7-Chloro-5-(furan-2-yl)-1,3-dimethyl | E. coli | 50 |
| 7-Chloro-5-(furan-2-yl)-1,3-dimethyl | S. aureus | 75 |
| 7-Chloro-5-(furan-2-yl)-1,3-dimethyl | P. aeruginosa | 100 |
Anticancer Activity
In vitro studies on cancer cell lines have shown that 7-chloro-5-(furan-2-yl)-1,3-dimethyl exhibits cytotoxic effects on various cancer types. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of CDKs : By inhibiting CDKs, the compound disrupts the cell cycle progression.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of the furan moiety contributes to its antioxidant properties, which may enhance its therapeutic efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[4,3-d]pyrimidines:
- Study on Antibacterial Efficacy : A recent investigation into a series of pyrazolo[4,3-d]pyrimidine derivatives revealed that modifications at the furan position significantly increased antibacterial potency against resistant strains.
- Cancer Therapeutics : Clinical trials involving pyrazolo[4,3-d]pyrimidine derivatives as adjunct therapies in chemotherapy regimens showed improved outcomes in patients with resistant tumors.
Q & A
Q. What are the common synthetic routes for 7-chloro-5-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of substituted pyrazole precursors with furan-containing imidate derivatives. Key steps include:
- Sealed-tube reactions : Heating 4-aminopyrazole-3-carbonitrile with furan-2-carboximidate derivatives at 120°C for 2–24 hours in the presence of ammonium acetate .
- Chlorination : Introduction of chlorine at the 7-position using POCl₃ or other chlorinating agents, followed by dimethylation at the 1- and 3-positions via alkylation with methyl iodide .
- Purification : Preparative TLC (CHCl₃/MeOH, 9:1) or recrystallization (cyclohexane/EtOAc) to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- ¹H NMR : Focus on furan protons (δ 6.20–6.94 ppm), pyrazole H-3 (δ 8.07–8.46 ppm), and NH₂ groups (δ 7.51–7.59 ppm). Dimethyl groups appear as singlets (δ 2.34–3.85 ppm) .
- ¹³C NMR : Key signals include furan carbons (δ 108–112 ppm), pyrimidine C=O/N (δ 151–157 ppm), and quaternary carbons (δ 139–144 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for chlorine isotopes (3:1 ratio) .
Critical Tip : Use NOESY experiments to confirm spatial proximity between H-3 and substituents (e.g., benzyl CH₂ groups) .
Advanced Research Questions
Q. How can researchers optimize the substitution at the 7-chloro position to introduce diverse functional groups, and what challenges arise in maintaining pyrazolo[4,3-d]pyrimidine stability?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr) : Replace chlorine with amines (e.g., benzylamine) under microwave irradiation (100°C, 1 h) in DMF. Monitor pH to avoid ring-opening .
- Cross-Coupling (Suzuki-Miyaura) : Use Pd(PPh₃)₄ catalyst with aryl boronic acids (e.g., 4-methoxyphenyl) in THF/H₂O (3:1) at 80°C. Prioritize electron-rich boronic acids for higher yields .
- Stability Challenges : Avoid prolonged heating (>100°C) to prevent decomposition. Use inert atmospheres (N₂/Ar) and anhydrous solvents .
Case Study : Substitution with 2-hydroxybenzyl groups required demethylation using BBr₃ in DCM (4 h, RT), yielding 35% after purification .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to adenosine receptors, and how can molecular dynamics refine these predictions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with human A₂A receptors. Prioritize the pyrazolo[4,3-d]pyrimidine core and furan moiety for hydrogen bonding (e.g., with Thr88) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (50 ns, CHARMM36 force field) to assess stability of binding poses. Analyze RMSD (<2 Å) and solvent-accessible surface area (SASA) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. Compare with experimental IC₅₀ values from radioligand displacement assays .
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrazolo[4,3-d]pyrimidine derivatives, and what experimental variables most critically impact reproducibility?
Methodological Answer:
- Critical Variables :
- Troubleshooting :
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting kinases like Jak2?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the 5-position to enhance kinase binding. Compare with AZD1480, a Jak2 inhibitor with 5-fluoropyrimidine .
- Side Chain Engineering : Replace 1,3-dimethyl groups with bulkier substituents (e.g., isopropyl) to improve selectivity over off-target kinases .
- Assay Design : Use Ba/F3 cells expressing Jak2 V617F for proliferation assays (IC₅₀ < 50 nM). Validate via Western blot for phosphorylated STAT5 .
Key Finding : 5-(Furan-2-yl) analogs show moderate activity (IC₅₀ = 120 nM) compared to 5-fluoropyrimidine derivatives (IC₅₀ = 12 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
